molecular formula C15H13N3O2 B335583 1H-1,2,3-BENZOTRIAZOL-1-YL(4-ETHOXYPHENYL)METHANONE

1H-1,2,3-BENZOTRIAZOL-1-YL(4-ETHOXYPHENYL)METHANONE

Cat. No.: B335583
M. Wt: 267.28 g/mol
InChI Key: GEIYGJHAIMUPEF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1H-1,2,3-BENZOTRIAZOL-1-YL(4-ETHOXYPHENYL)METHANONE typically involves the reaction of 1H-benzotriazole with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature for a few hours . The product is then purified by recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

1H-Benzotriazol-1-yl(4-ethoxyphenyl)methanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .

Mechanism of Action

The mechanism of action of 1H-1,2,3-BENZOTRIAZOL-1-YL(4-ETHOXYPHENYL)METHANONE involves its interaction with molecular targets, such as enzymes and receptors. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with these targets, leading to inhibition or modulation of their activity . The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

1H-Benzotriazol-1-yl(4-ethoxyphenyl)methanone can be compared with other benzotriazole derivatives, such as:

Properties

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

benzotriazol-1-yl-(4-ethoxyphenyl)methanone

InChI

InChI=1S/C15H13N3O2/c1-2-20-12-9-7-11(8-10-12)15(19)18-14-6-4-3-5-13(14)16-17-18/h3-10H,2H2,1H3

InChI Key

GEIYGJHAIMUPEF-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3N=N2

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3N=N2

Origin of Product

United States

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